molecular formula C16H11N3O5S B11522828 2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid

2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B11522828
M. Wt: 357.3 g/mol
InChI Key: YTJYQLAQTUUDFR-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . The reaction conditions often include the use of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis techniques. For example, the use of microwave irradiation and one-pot multicomponent reactions can significantly enhance the efficiency and yield of the desired product . These methods are designed to be scalable and cost-effective, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H11N3O5S

Molecular Weight

357.3 g/mol

IUPAC Name

2-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid

InChI

InChI=1S/C16H11N3O5S/c1-8-4-2-7-11-13(8)17-16(25-11)18-14(20)12-9(15(21)22)5-3-6-10(12)19(23)24/h2-7H,1H3,(H,21,22)(H,17,18,20)

InChI Key

YTJYQLAQTUUDFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O

Origin of Product

United States

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